Phenylselenotrimethylsilane

説明

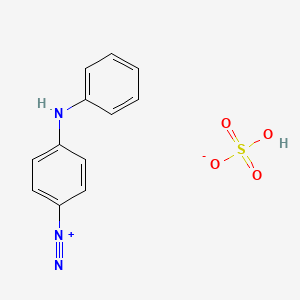

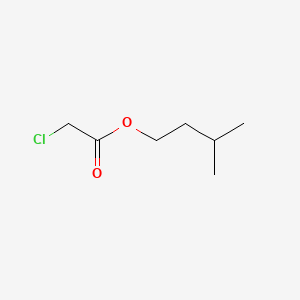

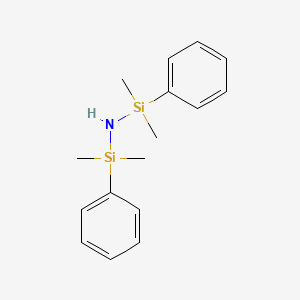

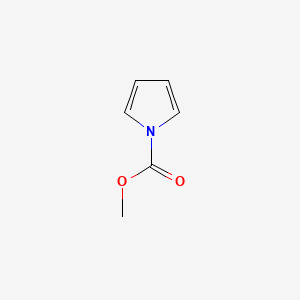

Phenylselenotrimethylsilane (PSTMS) is an organosilicon compound that has been widely used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of 42°C and a molecular weight of 204.37 g/mol. PSTMS is composed of three functional groups: a phenyl group, a selenium atom, and three methyl groups attached to a silicon atom. PSTMS has been found to possess a wide range of properties, including high reactivity, low toxicity, and low volatility.

科学的研究の応用

Phenylselenotrimethylsilane (PSTMS) is a reagent that allows the introduction of selenium atoms in a molecule . The nucleophilic site is obviously the selenium atom and sometimes the phenylselenolate is formed in situ .

-

Selenium Nanoparticles in Biomedical Applications

- Application : Selenium nanoparticles (SeNPs) have attracted the interest of many researchers due to their biocompatibility, bioavailability, and low toxicity . They are used in various biomedical applications .

- Method : SeNPs can be synthesized by physical, chemical, and biological methods . The biologically synthesized SeNPs demonstrate greater compatibility with human organs and tissues .

- Results : SeNPs play a key role in combating fatal diseases like cancer, diabetes, Alzheimer’s, drug-induced toxicity, etc .

-

Silica-based Nanoparticles in Various Applications

- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Method : Silica is one of the most abundant components of Earth’s crust, and it is naturally produced from various sources . Many researches have been directed to reuse, reduce, and minimize the hazardous impacts of such agricultural wastes on the environment .

- Results : The surface modification step in the various properties of the silica surface has been demonstrated in five important applications (advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment) .

Phenylselenotrimethylsilane (PSTMS) is a versatile reagent in organic synthesis, particularly in the total synthesis of natural products . Here are two more applications:

-

- Application : PSTMS is one of the best and readily available reagents that allow the introduction of selenium atoms in a molecule .

- Method : The nucleophilic site is the selenium atom and sometimes the phenylselenolate is formed in situ . PSTMS can be synthesized by different methods .

- Results : PSTMS has been used to introduce a protected aldehyde on a double bond in one step with a good yield .

-

Preparation of Selenoesters

- Application : PSTMS is used in the preparation of selenoesters, which are activated forms of carboxylic acids .

- Method : PSTMS is used in the presence of samarium iodide, which leads to the formation of the samarium phenylselenolate . This species reacts smoothly with various acyl chlorides to afford the corresponding selenoesters .

- Results : The method provides selenoesters in very good yields .

-

Photoactivity and Optical Applications

- Application : Selenium-containing compounds, particularly derivatives of thiophene, are well studied for organic optoelectronic applications . Incorporating selenium in place of sulfur imparts different physical properties due to the fundamental differences of these atoms relative to their lighter analogues .

- Method : Selenium and tellurium have been judiciously placed into otherwise organic materials . This has a profound influence on the properties of molecules and materials that incorporate chalcogens .

- Results : This mini-review focuses on the quantitative and qualitative photophysical characteristics of organic materials containing selenium and tellurium as well as their emerging applications as molecular photoactive species .

特性

IUPAC Name |

trimethyl(phenylselanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14SeSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIPSZDPMMQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14SeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369309 | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylselenotrimethylsilane | |

CAS RN |

33861-17-5 | |

| Record name | Phenylselenotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033861175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSELENOTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8Y926H8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)